5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine: is a heterocyclic compound with the molecular formula C10H10FN . This compound features a cyclopenta[c]pyridine core structure, which is a fused ring system containing both a cyclopentane and a pyridine ring. The presence of an ethyl group at the 5-position and a fluorine atom at the 1-position adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently. The specific details of industrial methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology and Medicine: This compound is studied for its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities. It serves as a lead compound in drug discovery and development.
Industry: In the chemical industry, this compound is used in the synthesis of fine chemicals and specialty materials. It is also employed in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
- 5-ethyl-1-chloro-7H-cyclopenta[c]pyridine
- 5-ethyl-1-bromo-7H-cyclopenta[c]pyridine
- 5-ethyl-1-iodo-7H-cyclopenta[c]pyridine
Uniqueness: The presence of the fluorine atom in 5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions. These characteristics make it distinct from its halogenated analogs and contribute to its potential as a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H10FN |
---|---|
Molekulargewicht |
163.19 g/mol |
IUPAC-Name |
5-ethyl-1-fluoro-7H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C10H10FN/c1-2-7-3-4-9-8(7)5-6-12-10(9)11/h3,5-6H,2,4H2,1H3 |
InChI-Schlüssel |
BUZUSINGYUABQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CCC2=C1C=CN=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.